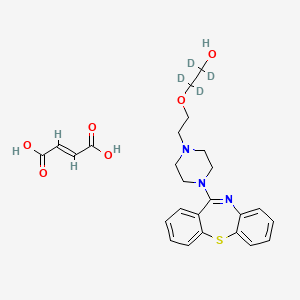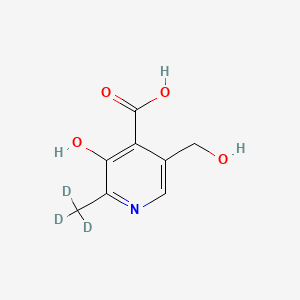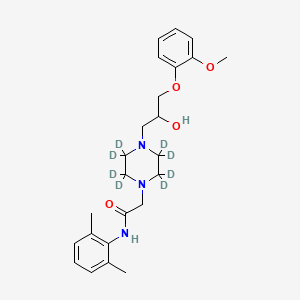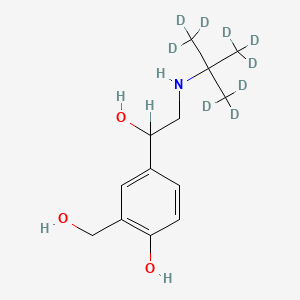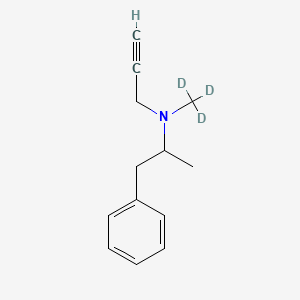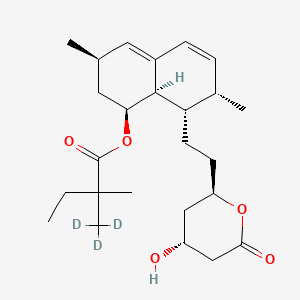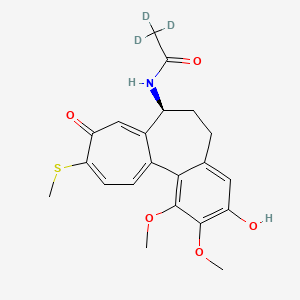
3-Demethyl Thiocolchicine-d3
描述
3-Demethyl Thiocolchicine-d3 is a stable isotope-labeled compound with the molecular formula C21H20D3NO5S and a molecular weight of 404.49 . It is a derivative of thiocolchicine, which is known for its potent anti-inflammatory and muscle relaxant properties . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethyl Thiocolchicine-d3 involves the chemical thiomethylation of colchicine to form thiocolchicine, followed by a multi-step conversion process . The key steps include:
Thiomethylation: Colchicine is converted into thiocolchicine through thiomethylation.
Demethylation: Thiocolchicine undergoes regioselective demethylation at the C-3 position.
Deuteration: The demethylated product is then labeled with deuterium to form this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-Demethyl Thiocolchicine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiocolchicine derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
3-Demethyl Thiocolchicine-d3 is widely used in scientific research due to its stable isotope labeling and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for accurate data analysis.
Biology: Employed in studies involving cell biology and molecular biology to investigate cellular processes.
Industry: Applied in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-Demethyl Thiocolchicine-d3 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to tubulin, a protein involved in cell division, and inhibiting its polymerization. This leads to the disruption of microtubule formation, which is essential for cell division and other cellular processes . The compound’s anti-inflammatory and muscle relaxant properties are attributed to its ability to modulate these pathways.
相似化合物的比较
3-Demethyl Thiocolchicine-d3 is unique compared to other similar compounds due to its stable isotope labeling and specific chemical structure. Some similar compounds include:
Thiocolchicine: The parent compound, known for its anti-inflammatory and muscle relaxant properties.
Colchicine: A well-known alkaloid used in the treatment of gout and other inflammatory conditions.
Thiocolchicoside: A glucosylated derivative of thiocolchicine with enhanced pharmacological properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for specific research applications requiring stable isotopes .
属性
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOHQGXPPVIGD-VSLDJYOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


